molecular formula C14H26O2 B12523696 Ethyl 7-ethyldec-7-enoate CAS No. 654068-33-4

Ethyl 7-ethyldec-7-enoate

Cat. No.: B12523696
CAS No.: 654068-33-4
M. Wt: 226.35 g/mol
InChI Key: PTWVBDXTFOQKIK-UHFFFAOYSA-N
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Description

Ethyl 7-ethyldec-7-enoate is a high-purity chemical standard provided for research and development purposes. This compound is part of a class of organic molecules known as esters, which are often investigated for their roles as flavor and fragrance intermediates , pheromone synthesis , and as building blocks in organic synthesis and material science. Researchers can utilize this material in analytical applications, method development, and chemical synthesis. The specific properties, mechanisms of action, and research applications for this particular ester are not fully characterized in the current scientific literature, highlighting an area for potential investigation. As with all compounds of this nature, it is strictly for use in a laboratory setting by qualified professionals. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

654068-33-4

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

ethyl 7-ethyldec-7-enoate

InChI

InChI=1S/C14H26O2/c1-4-10-13(5-2)11-8-7-9-12-14(15)16-6-3/h10H,4-9,11-12H2,1-3H3

InChI Key

PTWVBDXTFOQKIK-UHFFFAOYSA-N

Canonical SMILES

CCC=C(CC)CCCCCC(=O)OCC

Origin of Product

United States

Synthetic Methodologies for Ethyl 7 Ethyldec 7 Enoate

Retrosynthetic Analysis of Ethyl 7-ethyldec-7-enoate

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by conceptually breaking it down into simpler, commercially available starting materials. For this compound, two primary disconnections are most apparent: the ester linkage and the trisubstituted alkene.

Ester Disconnection (C-O bond): The most straightforward disconnection is at the ester functional group. This leads back to 7-ethyldec-7-enoic acid and ethanol (B145695). This approach simplifies the synthesis to the formation of the corresponding carboxylic acid.

Alkene Disconnection (C=C bond): The trisubstituted double bond can be disconnected in several ways, suggesting different synthetic strategies:

Olefin Metathesis: A disconnection across the double bond points to a cross-metathesis reaction between two simpler alkenes, such as 1-pentene (B89616) and 3-ethylhex-1-ene, although this specific combination would not yield the desired product directly and highlights the complexity of selecting appropriate metathesis partners. A more plausible disconnection would be between C7 and C8, suggesting a cross-metathesis between hept-1-ene and an appropriate ethyl-containing alkene.

Wittig or Horner-Wadsworth-Emmons (HWE) Reaction: Disconnecting the C=C bond adjacent to the ethyl group suggests a reaction between a ketone (decan-7-one) and an ethylidene phosphorane (or phosphonate). .

Cross-Coupling Reactions: A disconnection of one of the carbon-carbon single bonds adjacent to the alkene (e.g., C6-C7 or C8-C9) points towards transition metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, using appropriate vinyl halides or vinylboronates.

Classical Approaches to the Synthesis of this compound

Classical methods in organic synthesis offer reliable and well-established routes to the target molecule.

Esterification Reactions in the Formation of this compound

The final step in many synthetic routes to this compound is the formation of the ethyl ester from its corresponding carboxylic acid, 7-ethyldec-7-enoic acid.

Fischer-Speier Esterification: This is the most direct method, involving the reaction of the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst. libretexts.orglibretexts.orgresearchgate.net The reaction is reversible and driven to completion by removing water or using a large excess of the alcohol. libretexts.orglibretexts.org

Reaction: 7-ethyldec-7-enoic acid + Ethanol ⇌ this compound + Water

Catalysts: Concentrated sulfuric acid (H₂SO₄) is most common, though dry hydrogen chloride (HCl) gas can also be used. libretexts.orglibretexts.org

Conditions: The mixture is typically heated to reflux to increase the reaction rate. libretexts.org

Alternative Esterification Methods: Other methods include reacting the alcohol with more reactive derivatives of the carboxylic acid, such as an acyl chloride or acid anhydride (B1165640). These reactions are generally faster and not reversible but require the extra step of preparing the acid derivative. libretexts.org Adding an acyl chloride to an alcohol results in a vigorous reaction at room temperature. libretexts.org

Table 1: Comparison of Common Esterification Methods
MethodReactantsCatalyst/ConditionsAdvantagesDisadvantages
Fischer EsterificationCarboxylic Acid + AlcoholAcid Catalyst (e.g., H₂SO₄), HeatEconomical, uses simple starting materialsReversible, often requires excess alcohol
Acyl Chloride MethodAcyl Chloride + AlcoholNone required, often run with a base scavengerFast, irreversible, high yieldRequires preparation of acyl chloride, produces HCl
Acid Anhydride MethodAcid Anhydride + AlcoholOften requires warmingIrreversible, good yieldSlower than acyl chloride method, produces a carboxylic acid byproduct

Olefin Metathesis Strategies for the Ethyldecenoate Moiety

Olefin metathesis is a powerful reaction that allows for the formation of carbon-carbon double bonds by rearranging alkene fragments. A cross-metathesis (CM) reaction could, in principle, be used to construct the C7=C8 double bond of the target molecule. This would involve the reaction of two different alkenes in the presence of a transition-metal catalyst, typically based on ruthenium, such as Grubbs' catalysts. utc.edupreprints.org

A hypothetical cross-metathesis route could involve reacting an ester-containing alkene with a suitable hydrocarbon alkene. The challenge lies in controlling the selectivity to favor the desired trisubstituted product over homodimers of the starting materials. The choice of catalyst is critical, with second and third-generation Grubbs' catalysts often providing better efficiency and selectivity. preprints.org

Multi-Component Reactions Leading to this compound

Multi-component reactions (MCRs) are one-pot processes where three or more reactants combine to form a product that incorporates substantial portions of all starting materials. mdpi.comuniba.it This approach is highly efficient in terms of atom economy and step count. mdpi.comnih.gov While well-known MCRs like the Ugi, Passerini, or Biginelli reactions are powerful for synthesizing complex heterocyclic structures, a specific MCR for a relatively simple aliphatic ester like this compound is not established in the literature. mdpi.comuniba.itnih.govbeilstein-journals.org

Developing a novel MCR for this target would be a significant synthetic challenge, likely requiring the strategic combination of several fragments that could assemble the carbon backbone and install the necessary functional groups in a single, orchestrated sequence.

Modern Catalytic Methods for the Synthesis of this compound

Modern organic synthesis heavily relies on catalytic methods, particularly those using transition metals, to form carbon-carbon bonds with high precision and efficiency.

Transition Metal-Catalyzed Syntheses of this compound

Beyond olefin metathesis, transition metal-catalyzed cross-coupling reactions offer a robust and versatile platform for synthesizing the carbon skeleton of this compound. A general and powerful strategy would involve creating the C6-C7 or C7-C8 bond via a palladium- or nickel-catalyzed reaction.

Example Strategy (Suzuki Coupling):

Preparation of Fragments: One fragment could be a vinyl halide, such as 7-bromohept-6-enoate, and the other could be an organoboron reagent, such as propylboronic acid.

Coupling Reaction: The two fragments would be reacted in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) to form the C-C bond, yielding the target ester skeleton.

Table 2: Potential Transition Metal-Catalyzed Cross-Coupling Reactions
Reaction NameReactant 1 (Electrophile)Reactant 2 (Nucleophile)Typical Catalyst
Suzuki CouplingVinyl Halide/TriflateOrganoboron CompoundPalladium
Negishi CouplingVinyl Halide/TriflateOrganozinc CompoundPalladium or Nickel
Heck CouplingVinyl Halide/TriflateAlkenePalladium
Stille CouplingVinyl Halide/TriflateOrganotin CompoundPalladium

These methods provide high functional group tolerance and stereochemical control, making them highly suitable for the synthesis of complex molecules like the target ethyldecenoate.

Despite a comprehensive search for synthetic methodologies related to "this compound," publicly available scientific literature does not provide specific details for the synthesis of this particular compound. Research databases and chemical literature searches did not yield specific organocatalytic, chemo- and regioselective, or green chemistry-based synthetic routes for this compound.

General synthetic methods for structurally similar esters and alkenes exist; however, a direct application or comparative analysis of these methods for the synthesis of this compound is not documented in the reviewed sources. Therefore, a detailed article adhering to the requested outline on the specific synthetic methodologies for this compound cannot be generated at this time.

Further research and publication in the field of organic synthesis are required to provide the specific data needed to address the outlined topics for this compound.

Advanced Spectroscopic and Analytical Characterization Techniques for Ethyl 7 Ethyldec 7 Enoate

Mass Spectrometry (MS) for Molecular Structure and Fragmentation Analysis of Ethyl 7-ethyldec-7-enoate

High-Resolution Mass Spectrometry (HRMS) for this compound

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural elucidation of novel compounds like this compound. Unlike nominal mass spectrometry, HRMS provides the exact mass of the parent ion and its fragments with high accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the ions, which is a critical step in confirming the molecular formula of a newly synthesized or isolated compound.

A hypothetical HRMS data table for this compound is presented below:

IonTheoretical m/zObserved m/zMass Error (ppm)Elemental Composition
[M]+226.1933226.1930-1.3C14H26O2
[M-C2H5O]+181.1592181.1589-1.7C12H21O
[M-C2H5OH]+180.1514180.1511-1.7C12H20

Chromatographic Methods for Purification and Purity Assessment of this compound

Chromatographic techniques are fundamental for the separation, purification, and purity assessment of organic compounds such as this compound. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is primarily dictated by the compound's volatility and thermal stability.

Gas Chromatography (GC) for Volatile this compound Analysis

Given its likely volatility as an ethyl ester with a C12 backbone, Gas Chromatography (GC) is a highly suitable technique for the analysis of this compound. oszk.hu In GC, the sample is vaporized and injected into a chromatographic column, where it is separated based on its partitioning between a stationary phase and a mobile gas phase.

The selection of the stationary phase is critical for achieving good separation. A mid-polarity column, such as one coated with a phenyl-substituted polysiloxane, would likely provide adequate resolution for this compound. The oven temperature program would need to be optimized to ensure efficient separation from any impurities or byproducts from its synthesis. A typical temperature program might start at a lower temperature to separate volatile components and gradually ramp up to elute the target compound. Flame Ionization Detection (FID) is a common and robust detection method for hydrocarbons and would be well-suited for quantifying the purity of this compound. Coupling GC with Mass Spectrometry (GC-MS) would provide both separation and structural identification of the compound and any related impurities. scispace.com

A hypothetical set of GC parameters for the analysis of this compound is outlined below:

ParameterValue
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier GasHelium
Inlet Temperature250 °C
Oven Program100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
DetectorFlame Ionization Detector (FID)
Detector Temperature300 °C

High-Performance Liquid Chromatography (HPLC) for this compound Purity

For non-volatile impurities or for preparative scale purification, High-Performance Liquid Chromatography (HPLC) is the method of choice. Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, is the most common mode used for compounds of this nature.

The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, would be effective for separating this compound from both more polar and less polar impurities. Detection can be achieved using a UV detector if the compound possesses a chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer.

A hypothetical set of HPLC parameters for the analysis of this compound is provided below:

ParameterValue
ColumnC18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase AWater
Mobile Phase BAcetonitrile
Gradient70% B to 100% B over 15 minutes
Flow Rate1.0 mL/min
DetectorUV at 210 nm or ELSD
Column Temperature30 °C

X-ray Crystallography and Diffraction Studies of Crystalline Forms of this compound (if applicable)

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. For this technique to be applicable to this compound, the compound must first be obtained in a single-crystal form of sufficient size and quality. This can often be a challenging step, requiring careful experimentation with various crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

Reaction Chemistry and Transformational Studies of Ethyl 7 Ethyldec 7 Enoate

Reactions Involving the Alkene Moiety of Ethyl 7-ethyldec-7-enoate

The trisubstituted double bond in this compound is a region of high electron density, making it susceptible to attack by electrophiles and a key site for various addition and oxidative reactions.

Electrophilic Additions to the Double Bond of this compound

Electrophilic addition reactions are characteristic of alkenes. In the case of this compound, an electrophile (E+) would add to the double bond, forming a carbocation intermediate. A subsequent attack by a nucleophile (Nu-) would result in the formation of a saturated product. The regioselectivity of this addition would be dictated by Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that is bonded to the greater number of hydrogen atoms. However, in this specific trisubstituted alkene, the directing effects of the alkyl groups would influence the stability of the resulting carbocation.

Further research is needed to determine the specific outcomes and yields of electrophilic addition reactions with various reagents such as hydrogen halides (HX), water in the presence of an acid catalyst (hydration), or halogens (X₂).

Hydrogenation and Reduction Pathways of this compound

The alkene functionality of this compound can be readily reduced to the corresponding alkane, Ethyl 7-ethyldecanoate, through catalytic hydrogenation. This reaction typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). The reaction is generally carried out under pressure and at a specific temperature to ensure complete saturation of the double bond. This transformation is a clean and efficient method for removing the unsaturation from the molecule.

ReactantReagentsProductReaction Type
This compoundH₂, Pd/CEthyl 7-ethyldecanoateCatalytic Hydrogenation

Cycloaddition Reactions (e.g., Diels-Alder) of this compound

While the double bond of this compound can potentially participate in cycloaddition reactions, its utility in reactions like the Diels-Alder reaction may be limited. The Diels-Alder reaction typically involves the reaction of a conjugated diene with a dienophile (an alkene or alkyne). As this compound does not possess a conjugated diene system, it would act as the dienophile. The reactivity of the double bond in this context would be influenced by the steric hindrance from the surrounding alkyl groups. Detailed experimental studies are required to evaluate its efficacy and the stereochemical outcomes of such cycloaddition reactions.

Oxidation Reactions of this compound

The double bond of this compound is susceptible to various oxidation reactions, leading to a range of products depending on the oxidizing agent and reaction conditions.

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would yield an epoxide. This three-membered ring ether is a versatile synthetic intermediate.

Ozonolysis: Cleavage of the double bond can be achieved through ozonolysis (O₃), followed by a workup step. A reductive workup (e.g., with zinc or dimethyl sulfide) would yield two carbonyl compounds: a ketone and an aldehyde. An oxidative workup (e.g., with hydrogen peroxide) would produce a ketone and a carboxylic acid.

Diol Formation: Dihydroxylation of the double bond to form a diol can be accomplished using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄).

ReactantReagentsProduct(s)Reaction Type
This compoundm-CPBAEthyl 7,8-epoxy-7-ethyldecanoateEpoxidation
This compound1. O₃, 2. Zn/H₂O2-Pentanone and Ethyl 6-oxohexanoateOzonolysis (Reductive Workup)
This compoundOsO₄, NMOEthyl 7,8-dihydroxy-7-ethyldecanoateDihydroxylation

Reactions Involving the Ester Functionality of this compound

The ester group in this compound is another key reactive site, primarily susceptible to nucleophilic acyl substitution reactions.

Hydrolysis and Transesterification of this compound

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 7-ethyldec-7-enoic acid, and ethanol (B145695). This reaction can be catalyzed by either an acid or a base.

Acid-catalyzed hydrolysis: This is a reversible process that involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Base-catalyzed hydrolysis (saponification): This is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to the formation of the carboxylate salt, which is then protonated in a separate workup step to yield the carboxylic acid.

Transesterification: This process involves the conversion of the ethyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with methanol (B129727) would produce Mthis compound and ethanol. This reaction is an equilibrium process, and the equilibrium can be shifted towards the product by using a large excess of the reactant alcohol or by removing the alcohol product as it is formed. The transesterification of fatty acid esters is a well-established industrial process. google.com

ReactantReagentsProduct(s)Reaction Type
This compoundH₃O⁺7-ethyldec-7-enoic acid and EthanolAcid-Catalyzed Hydrolysis
This compound1. NaOH, H₂O, 2. H₃O⁺7-ethyldec-7-enoic acid and EthanolBase-Catalyzed Hydrolysis (Saponification)
This compoundCH₃OH, H⁺ or CH₃O⁻Mthis compound and EthanolTransesterification

Reduction of the Ester Group in this compound

The ester functional group in this compound is susceptible to reduction by strong reducing agents. The primary product of this reaction would be the corresponding primary alcohol, (7-ethyldec-7-en-1-ol), and ethanol.

A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). harvard.edu The reaction proceeds via nucleophilic acyl substitution, where a hydride ion (H⁻) attacks the electrophilic carbonyl carbon of the ester. This is followed by the departure of the ethoxide leaving group and a second hydride attack on the intermediate aldehyde, ultimately yielding the primary alcohol after an acidic workup. libretexts.org The general mechanism involves the formation of a tetrahedral intermediate. libretexts.org

It is important to note that milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are typically not reactive enough to reduce esters. libretexts.org This selectivity allows for the reduction of other functional groups, such as ketones or aldehydes, in the presence of an ester. Another reagent, diisobutylaluminum hydride (DIBAL-H), can be used to achieve a partial reduction of the ester to an aldehyde at low temperatures. libretexts.org

Table 1: Potential Reduction Reactions of this compound

ReagentProduct(s)Conditions
1. LiAlH₄2. H₃O⁺(7-ethyldec-7-en-1-ol) and EthanolTypically in an ethereal solvent like diethyl ether or THF
1. DIBAL-H2. H₂O7-ethyldec-7-enalLow temperature (e.g., -78 °C)

Nucleophilic Acyl Substitution Reactions of this compound

Nucleophilic acyl substitution is a characteristic reaction of esters, where the ethoxy group (-OCH₂CH₃) of this compound is replaced by a nucleophile. masterorganicchemistry.comlibretexts.org This reaction proceeds through a tetrahedral intermediate formed by the attack of the nucleophile on the carbonyl carbon. libretexts.orglibretexts.org The subsequent reformation of the carbonyl double bond results in the expulsion of the ethoxide leaving group. libretexts.orglibretexts.org

Common nucleophilic acyl substitution reactions for esters include:

Hydrolysis: Reaction with water, typically under acidic or basic conditions, to yield 7-ethyldec-7-enoic acid and ethanol. Basic hydrolysis, also known as saponification, is irreversible due to the deprotonation of the resulting carboxylic acid. masterorganicchemistry.com

Transesterification: Reaction with an alcohol in the presence of an acid or base catalyst to form a different ester. For example, reacting this compound with methanol would yield Mthis compound and ethanol.

Aminolysis: Reaction with ammonia (B1221849) or a primary or secondary amine to produce an amide. For instance, treatment with ammonia would result in the formation of 7-ethyldec-7-enamide.

The reactivity of carboxylic acid derivatives in nucleophilic acyl substitution reactions generally follows the order: acid chloride > acid anhydride (B1165640) > ester > amide. uomustansiriyah.edu.iq

Functionalization and Derivatization Strategies for this compound

The structure of this compound offers two primary sites for functionalization: the ester group and the carbon-carbon double bond.

Synthesis of Novel Esters from this compound Precursors

As mentioned in the previous section, transesterification is a key method for synthesizing novel esters from this compound. By reacting it with various alcohols in the presence of a catalyst, a wide array of esters with different alkyl or aryl groups can be prepared. The choice of alcohol will determine the nature of the resulting ester. For example, reaction with isopropanol (B130326) would yield Isopropyl 7-ethyldec-7-enoate.

Introduction of Heteroatoms into the Framework of this compound

Heteroatoms can be introduced at both the ester and the alkene functionalities.

At the Ester Group: Aminolysis, as described in section 4.2.3, introduces a nitrogen atom to form an amide. Reaction with a thiol in a trans-thioesterification reaction could potentially introduce a sulfur atom.

At the Alkene Group: The trisubstituted double bond is a site for various addition reactions that can introduce heteroatoms.

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) would lead to the formation of a dihaloalkane.

Halohydrin Formation: In the presence of water, halogenation can lead to the formation of a halohydrin, introducing a halogen and a hydroxyl group across the double bond.

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would form an epoxide, introducing an oxygen atom.

Dihydroxylation: Treatment with osmium tetroxide (OsO₄) followed by a reducing agent, or with cold, dilute potassium permanganate (KMnO₄), would result in the formation of a diol, adding two hydroxyl groups.

Mechanistic Investigations of Key Transformations of this compound

While no specific mechanistic studies on this compound were found, the mechanisms of the key transformations of its functional groups are well-understood in organic chemistry.

Kinetic Studies of Reactions Involving this compound

Kinetic studies provide valuable insights into reaction rates and mechanisms. For a hypothetical reaction involving this compound, kinetic analysis would involve monitoring the concentration of the reactant or product over time under various conditions (e.g., temperature, catalyst concentration, reactant concentrations).

For instance, in a kinetic study of the hydrolysis of this compound, one could measure the rate of disappearance of the ester or the rate of appearance of the carboxylic acid. The data obtained could be used to determine the rate law, the rate constant, and the activation energy for the reaction. Such studies on other esters have been performed to understand their combustion chemistry and atmospheric reactions. researchgate.netdntb.gov.ua

Table 2: Hypothetical Kinetic Data for the Hydrolysis of this compound

Experiment[this compound] (M)[H⁺] (M)Initial Rate (M/s)
10.10.11.0 x 10⁻⁵
20.20.12.0 x 10⁻⁵
30.10.22.0 x 10⁻⁵

From this hypothetical data, one could deduce the rate law for the reaction.

The field of computational chemistry frequently employs methods like Density Functional Theory (DFT) and other quantum mechanical calculations to predict and analyze reaction mechanisms, transition states, and kinetic parameters. However, it appears that "this compound" has not been the subject of such published computational studies.

Therefore, due to the absence of available research and data on the computational modeling of reaction pathways for this compound, it is not possible to generate the requested article with scientifically accurate and detailed research findings as per the specified outline.

Computational and Theoretical Chemistry of Ethyl 7 Ethyldec 7 Enoate

Quantum Chemical Calculations of Ethyl 7-ethyldec-7-enoate

Quantum chemical calculations are fundamental to understanding the electronic properties and geometric structure of molecules. For a molecule like this compound, these calculations can predict its stability, reactivity, and spectroscopic characteristics.

Electronic Structure and Bonding Analysis of this compound

The electronic structure of this compound is characterized by its constituent atoms and the nature of the chemical bonds between them. The molecule consists of a twelve-carbon backbone with an ethyl ester functional group and a carbon-carbon double bond at the seventh position, which includes an additional ethyl substituent.

A theoretical analysis would involve the calculation of the molecular geometry and the distribution of electron density. The ester group introduces polarity due to the electronegative oxygen atoms, creating a dipole moment. The double bond at the C7 position creates a region of high electron density, making it a potential site for electrophilic attack. The ethyl group attached to the C7 atom influences the steric and electronic environment of the double bond.

Table 1: Hypothetical Bond Lengths and Angles in this compound (Illustrative)

Bond/AngleTypePredicted Value
C=ODouble Bond~1.21 Å
C-O (ester)Single Bond~1.34 Å
C=CDouble Bond~1.34 Å
O-C-C (ester)Angle~109°
C=C-C (alkene)Angle~122°

Note: These values are illustrative and would require specific computational calculations (e.g., using Density Functional Theory, DFT) for accurate determination.

Conformational Analysis and Isomerism in this compound

Conformational analysis of this long-chain ester would reveal numerous possible spatial arrangements due to the rotation around its single bonds. The flexibility of the decanoate (B1226879) chain allows it to adopt various folded and extended conformations. The most stable conformer would be the one with the lowest energy, typically an extended chain to minimize steric hindrance.

Isomerism is a key feature of this compound. The double bond at the C7 position can exist as either a cis (Z) or trans (E) isomer. The relative stability of these isomers can be determined by calculating their ground state energies. Generally, for acyclic alkenes, the trans isomer is sterically favored and thus more stable. The presence of the ethyl group on the double bond further influences this stability.

Molecular Orbital Theory (MOT) and Frontier Orbital Analysis of this compound

Molecular Orbital Theory provides a detailed picture of the electronic distribution and energy levels within the molecule. The reactivity of this compound can be largely understood by examining its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : The HOMO is typically associated with the molecule's ability to donate electrons. For this compound, the HOMO is expected to be localized around the C=C double bond, which is the most electron-rich region. The energy of the HOMO (EHOMO) is related to the ionization potential.

LUMO : The LUMO is associated with the molecule's ability to accept electrons. The LUMO is likely to be centered around the carbonyl group (C=O) of the ester, which is the most electrophilic site. The energy of the LUMO (ELUMO) is related to the electron affinity.

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity.

Table 2: Conceptual Frontier Orbital Properties of this compound

OrbitalPrimary LocalizationRole in Reactions
HOMOC=C double bondNucleophilic site
LUMOC=O (carbonyl)Electrophilic site

Molecular Dynamics (MD) Simulations of this compound in Various Chemical Environments

In an aqueous environment, the hydrophobic aliphatic chain would tend to avoid water, while the polar ester head would interact with water molecules. This amphiphilic nature would drive the molecules to aggregate or orient themselves at interfaces. In a nonpolar solvent, the molecule would likely adopt a more extended conformation. MD simulations could also be used to predict physical properties like density, viscosity, and diffusion coefficients under various conditions.

Prediction of Spectroscopic Parameters for this compound through Computational Methods

Computational methods are powerful tools for predicting the spectroscopic signatures of molecules, which can aid in their identification and characterization.

NMR Spectroscopy : Computational chemistry can predict the 1H and 13C NMR chemical shifts. For this compound, distinct signals would be expected for the protons and carbons in the ethyl ester group, the vinyl protons and carbons of the double bond, and the various methylene (B1212753) groups along the aliphatic chain. The chemical shifts of the protons and carbons around the C=C double bond would be sensitive to the cis/trans isomerization.

Infrared (IR) Spectroscopy : The vibrational frequencies can be calculated to predict the IR spectrum. Key characteristic peaks would include a strong C=O stretching vibration from the ester group (typically around 1735-1750 cm-1) and a C=C stretching vibration (around 1640-1680 cm-1).

Mass Spectrometry : While not a direct output of most quantum chemistry packages, the molecular weight and fragmentation patterns can be inferred from the calculated electronic structure and bond energies.

Reaction Mechanism Elucidation for this compound via Computational Approaches

Computational approaches can be employed to investigate the mechanisms of reactions involving this compound. By calculating the potential energy surface for a reaction, transition states can be located, and activation energies can be determined.

Potential reactions for computational study include:

Hydrogenation : The addition of hydrogen across the C=C double bond. Computational methods could model the catalytic process and determine the most favorable reaction pathway.

Oxidation : The reaction of the double bond with oxidizing agents. The mechanism of epoxidation or cleavage of the double bond could be elucidated.

Hydrolysis : The breakdown of the ester linkage in the presence of acid or base. Computational studies can model the nucleophilic attack on the carbonyl carbon and the subsequent steps of the reaction.

These computational investigations would provide a detailed, atomistic understanding of the reactivity of this compound, complementing and guiding experimental studies.

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural or property-based descriptors of a compound with its biological activity or physicochemical properties, respectively. In the context of "this compound," the application of QSAR and QSPR modeling can provide valuable insights into its potential biological activities and physicochemical characteristics without the need for extensive experimental testing. This section explores the theoretical application of QSAR and QSPR modeling to this specific compound.

Theoretical Framework for QSAR/QSPR Modeling of this compound

A hypothetical QSAR/QSPR study of this compound would begin with the calculation of a wide array of molecular descriptors. These descriptors are numerical representations of the molecule's chemical information and can be categorized into several classes, including constitutional, topological, geometrical, and quantum-chemical descriptors.

For a robust model, a dataset of structurally similar compounds with known activities or properties would be required. In the absence of extensive experimental data for this compound and its analogues, a predictive modeling approach can be illustrated. The following tables present calculated molecular descriptors for this compound, which would form the basis of any QSAR or QSPR study.

Table 1: Calculated Constitutional and Topological Descriptors for this compound.
Descriptor TypeDescriptor NameCalculated Value
ConstitutionalMolecular Weight226.38 g/mol
Number of Heavy Atoms16
Number of Carbon Atoms14
Number of Oxygen Atoms2
Number of Rings0
TopologicalWiener Index455
Balaban Index2.67
Zagreb Index68

Hypothetical QSAR Model for Biological Activity

To illustrate a potential QSAR application, a hypothetical model for predicting the antimicrobial activity of this compound and related unsaturated esters can be conceptualized. Long-chain fatty acid esters have been investigated for their biological activities, including antimicrobial effects. A QSAR model could elucidate the structural features that are crucial for this activity.

The model would be developed using a dataset of similar compounds with experimentally determined antimicrobial activity, expressed, for instance, as the minimum inhibitory concentration (MIC). The following table shows a hypothetical dataset that could be used for such a model, including this compound and five other hypothetical unsaturated esters.

Table 2: Hypothetical Dataset for QSAR Modeling of Antimicrobial Activity.
Compound NameMolecular Weight (g/mol)LogPTopological Polar Surface Area (Ų)Hypothetical Antimicrobial Activity (log 1/MIC)
This compound226.384.826.31.5
Mthis compound212.354.326.31.3
Ethyl 7-propyldec-7-enoate240.415.326.31.7
Ethyl 7-ethylundec-7-enoate240.415.326.31.8
Ethyl dec-7-enoate198.323.826.31.1
Propyl 7-ethyldec-7-enoate240.415.326.31.6

From such a dataset, a QSAR equation could be derived using statistical methods like multiple linear regression. A hypothetical equation might look like:

log(1/MIC) = 0.5 * LogP - 0.02 * Molecular Weight + 0.01 * TPSA + c

This equation would suggest that higher lipophilicity (LogP) is beneficial for antimicrobial activity, while the molecular weight has a slight negative correlation within this specific chemical space.

Hypothetical QSPR Model for Physicochemical Properties

Similarly, a QSPR model could be developed to predict a key physicochemical property of this compound, such as its boiling point. The boiling point is a critical parameter for various industrial applications. A QSPR model would correlate structural descriptors with this property.

The following table presents a hypothetical dataset for developing a QSPR model for the boiling point of long-chain unsaturated esters.

Table 3: Hypothetical Dataset for QSPR Modeling of Boiling Point.
Compound NameNumber of Carbon AtomsWiener IndexMolar RefractivityHypothetical Boiling Point (°C)
This compound1445570.5285
Mthis compound1340065.9270
Ethyl 7-propyldec-7-enoate1551575.1300
Ethyl 7-ethylundec-7-enoate1551575.1302
Ethyl dec-7-enoate1232061.3255
Propyl 7-ethyldec-7-enoate1551575.1295

A resulting QSPR equation might take the form of:

Boiling Point (°C) = 15 * Number of Carbon Atoms + 0.1 * Wiener Index + 0.5 * Molar Refractivity + c

This hypothetical model would indicate that the boiling point is strongly influenced by the size of the molecule (number of carbon atoms and Wiener index) and its polarizability (molar refractivity).

While the data and equations presented here are hypothetical, they are based on established principles of QSAR and QSPR modeling and serve to illustrate the potential of these computational methods in characterizing the behavior of this compound. Such models are valuable for guiding future experimental work and for screening large virtual libraries of related compounds for desired properties and activities.

Applications and Potential Utilities of Ethyl 7 Ethyldec 7 Enoate in Advanced Materials and Chemical Synthesis

Ethyl 7-ethyldec-7-enoate as a Monomer in Polymer Chemistry

Synthesis of Specialty Polymers and Copolymers Incorporating this compound

There is no available scientific literature detailing the synthesis of specialty polymers or copolymers that incorporate this compound as a monomer.

Applications in Bioplastics and Biodegradable Materials

There is no available information on the application of this compound in the development of bioplastics or biodegradable materials.

Role of this compound as an Intermediate in Fine Chemical Synthesis

Precursor for Fragrance and Flavor Compounds

While related ester compounds are utilized in the fragrance industry, there is no specific information available that documents the use of this compound as a precursor for fragrance and flavor compounds.

Building Block for Agrochemicals

There are no publicly accessible research findings or patents that describe the use of this compound as a building block for the synthesis of agrochemicals.

Synthesis of Pharmaceutical Intermediates

There is no documented use of this compound in the synthesis of pharmaceutical intermediates in the available scientific literature.

Utilization of this compound in Material Science

Applications in Coatings, Resins, and Adhesives

There is no available research or documentation detailing the use of this compound as a component in the formulation of coatings, resins, or adhesives. Its potential properties as a monomer, plasticizer, or additive in these applications remain uninvestigated in the public domain.

Integration into Smart Materials and Responsive Systems

No studies have been found that explore the integration of this compound into smart materials or responsive systems. The potential for this compound to contribute to stimuli-responsive polymers or other advanced material systems is currently unknown.

Catalytic Applications of this compound and its Derivatives

There is a lack of information regarding any catalytic activity of this compound or its derivatives. Its potential use as a catalyst, ligand, or precursor in chemical synthesis has not been reported in the available scientific literature.

Emerging and Niche Applications of this compound in Industrial Processes

No emerging, niche, or established industrial applications for this compound have been identified. Its role in any industrial chemical processes remains undocumented in public sources.

Environmental Fate and Green Chemical Considerations for Ethyl 7 Ethyldec 7 Enoate

Environmental Degradation Pathways of Ethyl 7-ethyldec-7-enoate

There is no available information on the environmental degradation of this compound.

Photodegradation of this compound

No studies on the photodegradation of this compound were found.

Biodegradation of this compound in Aquatic and Terrestrial Systems

No research detailing the biodegradation of this compound in either aquatic or terrestrial environments could be located.

Chemical Transformation and Metabolite Formation of this compound in the Environment

There are no documented studies on the chemical transformation or the formation of metabolites of this compound in the environment.

Green Synthesis Principles Applied to the Production and Utilization of this compound

No literature exists describing the application of green chemistry or sustainable principles to the synthesis or use of this compound.

Sustainability Aspects of this compound in the Chemical Industry

There is no information available regarding the sustainability of this compound within the chemical industry.

Future Perspectives and Research Directions for Ethyl 7 Ethyldec 7 Enoate

Unexplored Synthetic Avenues for Ethyl 7-ethyldec-7-enoate

Given the novelty of this compound, there are no established synthetic routes. However, chemists can propose hypothetical pathways based on well-known organic reactions. Potential strategies could involve Wittig or Horner-Wadsworth-Emmons reactions to form the trisubstituted alkene, or olefin metathesis reactions. The choice of starting materials would be crucial in determining the efficiency and stereoselectivity of the synthesis.

Novel Reactivity and Transformation of this compound

The reactivity of this compound is, as yet, uncharacterized. The presence of an ester functional group and a trisubstituted double bond suggests potential for a variety of transformations. Hydrolysis of the ester would yield the corresponding carboxylic acid, which could be a precursor for other functional groups. The alkene moiety could undergo reactions such as hydrogenation, epoxidation, or dihydroxylation, leading to a range of new molecular structures.

Advancements in Spectroscopic and Computational Characterization of this compound

Should this compound be synthesized, a full suite of spectroscopic analyses would be required for its characterization. This would include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the carbon-hydrogen framework, Infrared (IR) spectroscopy to identify functional groups, and Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern.

Computational chemistry could play a vital role in predicting the spectroscopic and physicochemical properties of this compound. Density Functional Theory (DFT) calculations could be employed to predict its geometry, vibrational frequencies, and NMR chemical shifts, which would be invaluable in confirming its experimental characterization.

Emerging Applications of this compound in Interdisciplinary Fields

Without any data on its biological or material properties, potential applications for this compound remain purely speculative. Its structure, a long-chain unsaturated ester, is reminiscent of some pheromones or flavor and fragrance compounds. Therefore, it could be a target for research in chemical ecology or the food and cosmetics industries. In the realm of sustainable chemistry, if it can be synthesized from renewable resources, it could be explored as a green solvent or a building block for biodegradable polymers. In advanced materials, its long alkyl chain and potential for polymerization could make it a candidate for the development of novel polymers or coatings with specific properties.

Challenges and Opportunities in the Research of this compound

The primary challenge in the research of this compound is its current non-existence in the scientific literature. The first and most significant hurdle is the development of a viable and efficient synthetic route. Once synthesized and characterized, the opportunities are vast. Research into its physical, chemical, and biological properties could open up new avenues in various scientific disciplines. The study of this compound offers a chance to contribute new knowledge to the field of chemistry, from fundamental reaction discovery to the development of new materials or biologically active molecules.

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